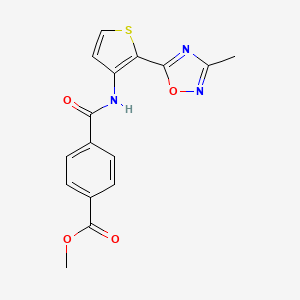

Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-17-15(23-19-9)13-12(7-8-24-13)18-14(20)10-3-5-11(6-4-10)16(21)22-2/h3-8H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJQXABKAWRVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, such as using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Introduction of the thiophene ring: The oxadiazole intermediate is then reacted with a thiophene derivative, often through a coupling reaction facilitated by a palladium catalyst.

Formation of the carbamoyl linkage: The thiophene-oxadiazole intermediate is then treated with an isocyanate to form the carbamoyl linkage.

Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reducing agents: Lithium aluminum hydride (LiAlH₄)

Catalysts: Palladium catalysts for coupling reactions

Dehydrating agents: Phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Amides, alcohols

Scientific Research Applications

Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate has a wide range of applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and fungi.

Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic electronics and photovoltaic devices.

Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate involves its interaction with specific molecular targets:

Enzyme Inhibition: The oxadiazole ring can inhibit enzymes such as carbonic anhydrase and histone deacetylase (HDAC), affecting cellular processes like proliferation and differentiation.

Receptor Binding: The compound can bind to receptors such as peroxisome proliferator-activated receptors (PPARs), modulating metabolic pathways.

Pathway Modulation: It can interfere with signaling pathways, including the NF-kB signaling pathway, which is involved in inflammation and immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Core Heterocyclic Rings

- 1,2,4-Oxadiazole Derivatives: Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate (CAS 209912-44-7): Shares the oxadiazole and benzoate groups but lacks the thiophene-carbamoyl linkage, resulting in reduced steric bulk and altered electronic properties .

Thiophene vs. Other Aromatic Systems

- 4-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)phenol (): Substitutes thiophene with a phenol group, increasing hydrophilicity but eliminating sulfur’s electronic contributions .

Pharmacological and Physicochemical Properties

Physical Properties

- Melting Points : Thiencarbazone-methyl (206°C) and dithiazolone derivatives () suggest high thermal stability for sulfur-containing analogs, likely due to π-π interactions .

- Solubility : Ester groups (e.g., methyl benzoate) enhance organic solubility compared to carboxylic acids or amides, as seen in Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate (CAS 898289-14-0) .

Biological Activity

Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H14N4O3S |

| Molecular Weight | 318.35 g/mol |

| CAS Number | 1338673-74-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in cancer progression and inflammation. The oxadiazole and thiophene moieties are known to enhance the compound's affinity for these targets.

Key Mechanisms:

- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions crucial for cancer cell proliferation.

- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, possibly through modulation of cytokine release.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays showed that the compound reduced cell viability in human breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

Anti-inflammatory Activity

Research indicates that the compound may reduce inflammation through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Case Studies

-

Breast Cancer Inhibition : A study involving MCF7 cells showed a significant reduction in cell proliferation and induction of apoptosis when treated with varying concentrations of the compound over 48 hours.

- Results :

- IC50 = 5 µM

- Apoptotic markers (Annexin V positivity) increased by 30% compared to control.

- Results :

- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 macrophages, treatment with the compound resulted in a 40% decrease in IL-6 production at a concentration of 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.